molecular formula C10H16O2 B14450058 Methyl 2,5,5-trimethylhexa-2,3-dienoate CAS No. 74268-54-5

Methyl 2,5,5-trimethylhexa-2,3-dienoate

Cat. No.: B14450058
CAS No.: 74268-54-5
M. Wt: 168.23 g/mol
InChI Key: OHAFSNKITVRYDG-UHFFFAOYSA-N
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Description

Methyl 2,5,5-trimethylhexa-2,3-dienoate is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a dienoate group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,5-trimethylhexa-2,3-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,5-trimethylhexa-2,3-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dienoate group into a more saturated ester.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated esters.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2,5,5-trimethylhexa-2,3-dienoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,5,5-trimethylhexa-2,3-dienoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4,4-trimethylpent-2-enoate
  • Methyl 3,3-dimethylbut-2-enoate
  • Methyl 2,5-dimethylhex-2-enoate

Uniqueness

Methyl 2,5,5-trimethylhexa-2,3-dienoate is unique due to its specific arrangement of methyl groups and the presence of a dienoate group. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

74268-54-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-8(9(11)12-5)6-7-10(2,3)4/h7H,1-5H3

InChI Key

OHAFSNKITVRYDG-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC(C)(C)C)C(=O)OC

Origin of Product

United States

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